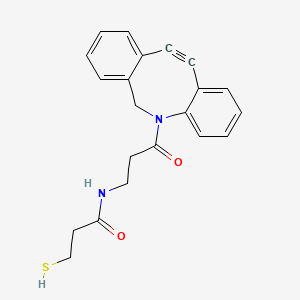
Dbco-SH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibenzocyclooctyne-Thiol, commonly referred to as DBCO-SH, is a compound used extensively in the field of click chemistry. This compound is particularly known for its role in strain-promoted alkyne-azide cycloaddition (SPAAC), a copper-free click reaction. This compound is valued for its ability to react with azide-tagged molecules or biomolecules to form stable triazoles without the need for a copper catalyst .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of DBCO-SH typically involves the reaction of dibenzocyclooctyne with a thiol group. This reaction is efficient and can be carried out under mild conditions, making it suitable for the preparation of high-activity and selective bifunctional reagents . The reaction conditions often include the use of organic solvents and protection from light and moisture to ensure the stability of the product .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to maintain the purity and activity of the compound. The product is typically stored at low temperatures to prevent degradation .
Analyse Chemischer Reaktionen
Types of Reactions: DBCO-SH primarily undergoes strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. This type of reaction is highly specific and efficient, forming stable triazole products . The reaction does not require a copper catalyst, making it biocompatible and suitable for in vivo applications .
Common Reagents and Conditions: The SPAAC reaction involving this compound typically uses azide-tagged molecules as the reactants. The reaction can be carried out in aqueous buffers or organic solvents, depending on the properties of the substrate molecules . The conditions are generally mild, with reactions occurring at room temperature or slightly elevated temperatures .
Major Products: The major products of the SPAAC reaction involving this compound are stable triazoles. These products are formed in quantitative yields, making the reaction highly efficient .
Wissenschaftliche Forschungsanwendungen
DBCO-SH has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used for bioconjugation and labeling of biomolecules . In biology, this compound is employed in the study of cellular processes and protein interactions . In medicine, it is used for drug delivery and molecular imaging . Industrial applications include the synthesis of functional materials and devices .
Wirkmechanismus
The mechanism of action of DBCO-SH involves its reaction with azide-tagged molecules through the SPAAC reaction. This reaction is highly specific and occurs without the need for a copper catalyst, making it suitable for biocompatible applications . The molecular targets of this compound are typically azide-functionalized biomolecules, and the reaction pathway involves the formation of a stable triazole product .
Vergleich Mit ähnlichen Verbindungen
DBCO-SH is unique in its ability to undergo SPAAC reactions without the need for a copper catalyst. This sets it apart from other compounds that require copper catalysis for similar reactions . Similar compounds include other dibenzocyclooctyne derivatives, such as DBCO-PEG-SH, which also participate in SPAAC reactions but may have different functional groups or properties . The uniqueness of this compound lies in its thiol group, which provides additional reactivity and versatility in bioconjugation applications .
Eigenschaften
Molekularformel |
C21H20N2O2S |
|---|---|
Molekulargewicht |
364.5 g/mol |
IUPAC-Name |
N-[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]-3-sulfanylpropanamide |
InChI |
InChI=1S/C21H20N2O2S/c24-20(12-14-26)22-13-11-21(25)23-15-18-7-2-1-5-16(18)9-10-17-6-3-4-8-19(17)23/h1-8,26H,11-15H2,(H,22,24) |
InChI-Schlüssel |
BFZUJOVYENZIFH-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)CCS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


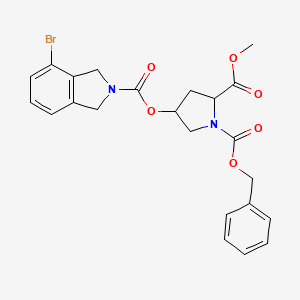
![Benzyl 3-[[(2-amino-3-methylbutanoyl)amino]methyl]pyrrolidine-1-carboxylate](/img/structure/B14782619.png)
![[(1S)-3-(tritylamino)-6-oxabicyclo[3.1.0]hexan-1-yl]methanol](/img/structure/B14782630.png)
![7-Amino-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;chloride;hydrochloride](/img/structure/B14782640.png)
![2-amino-N-[(2-chloro-6-fluorophenyl)methyl]-N-methylpropanamide](/img/structure/B14782648.png)
![Tert-butyl 3-amino-5-[tert-butyl(dimethyl)silyl]oxypiperidine-1-carboxylate](/img/structure/B14782650.png)

![N-[[1-(2-amino-3-methylbutanoyl)piperidin-4-yl]methyl]acetamide](/img/structure/B14782665.png)
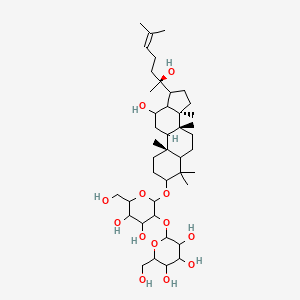

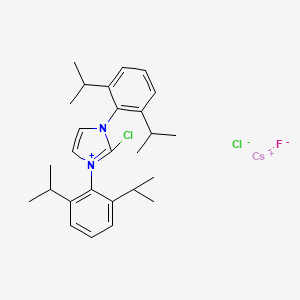
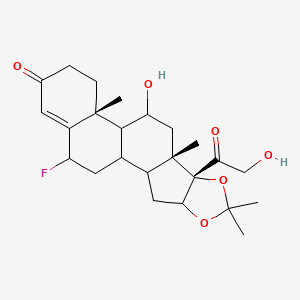

![(e)-4-((3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-4-oxobut-2-enoic acid](/img/structure/B14782687.png)
